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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cell-permeable hydrogen

peroxide (H2O2) probes for live-cell imaging. H2O2 is a key reactive oxygen species (ROS)

that acts as a second messenger in various signaling pathways, and its dysregulation is

implicated in numerous diseases. The ability to visualize and quantify H2O2 dynamics in real-

time within living cells is crucial for understanding its physiological and pathological roles. This

guide details the core types of H2O2 probes, their mechanisms of action, quantitative

properties, and detailed protocols for their application.

Core Concepts in H2O2 Probe Technology
The detection of H2O2 in the complex intracellular environment presents a significant

challenge due to the presence of other ROS. Modern probes are designed for high selectivity

and sensitivity, primarily falling into two categories: small-molecule probes and genetically

encoded biosensors.

Small-Molecule Probes: These are synthetic molecules that exhibit a change in their

fluorescent properties upon reaction with H2O2. A prominent class utilizes a boronate

deprotection mechanism.[1][2] In this design, a boronate group "cages" a fluorophore,

rendering it non-fluorescent. H2O2 selectively oxidizes the boronate to a phenol, releasing the

"uncaged" and highly fluorescent molecule.[3][4] These probes are cell-permeable, often by

incorporating acetoxymethyl (AM) esters, which are cleaved by intracellular esterases, trapping

the probe inside the cell.[5][6]
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Genetically Encoded Biosensors: These are proteins, typically fluorescent proteins, fused to a

sensory domain that reacts specifically with H2O2. The most widely used is the HyPer family of

sensors.[7][8] HyPer is based on the regulatory domain of the E. coli H2O2-sensing protein,

OxyR, inserted into a circularly permuted yellow fluorescent protein (cpYFP).[9][10] The binding

of H2O2 to the OxyR domain induces a conformational change that alters the chromophore

environment of the cpYFP, leading to a ratiometric change in its excitation spectrum.[7][8] This

ratiometric nature allows for more quantitative measurements, as it is less susceptible to

variations in probe concentration.[7]

Quantitative Data of H2O2 Probes
The selection of an appropriate H2O2 probe depends on the specific experimental

requirements, including the desired spectral properties, sensitivity, and cellular localization. The

following tables summarize the key quantitative data for a selection of popular small-molecule

and genetically encoded H2O2 probes.

Table 1: Quantitative Properties of Small-Molecule H2O2 Probes
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Probe
Name

Excitation
(nm)

Emission
(nm)

Quantum
Yield

Target
Organelle

Key
Features

PF1

(Peroxyfluor-

1)

~450 ~515 - Cytosol

First-

generation

boronate

probe, good

selectivity.[2]

[3]

PF6-AM ~488 ~515 - Cytosol

Trappable in

the cytosol,

increased

fluorescence

compared to

earlier

versions.[5]

MitoPY1 ~503 ~527 0.38 Mitochondria

Specifically

targets

mitochondria.

[5]

PG-1 (Peroxy

Green 1)
- - - Cytosol

Sufficient

sensitivity for

detecting

H2O2 in non-

phagocytic

cells.[5]

CMB ~405 ~450 - Cytosol

Coumarin-

based probe

with good

biocompatibili

ty.[11][12]

N-Py-BO 480 650 - Cytosol

Red-shifted

emission,

large Stokes

shift.[13]
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Table 2: Quantitative Properties of Genetically Encoded H2O2 Probes
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Probe Name
Excitation 1
(nm)

Excitation 2
(nm)

Emission (nm) Key Features

HyPer ~420 ~500 ~516

Ratiometric,

sensitive to

submicromolar

H2O2, pH-

sensitive.[7][8]

HyPer-2 ~420 ~500 ~516

Expanded

dynamic range

compared to

HyPer.[14]

HyPer-3 ~420 ~500 ~516

Improved

response time

and speed.

HyPer7 ~390 ~469 ~515

High-affinity

sensor, almost

completely

reduced under

steady-state

conditions.[15]

HyPerRed ~570 - ~620

Red fluorescent,

suitable for

multiplexing with

green probes.

[16]

roGFP2-Orp1 ~405 ~480 ~515

Ratiometric,

utilizes a redox

relay

mechanism.[17]

SHRIMP ~570 - ~595

mScarlet-derived

red fluorescent

probe, high

brightness.[18]
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oROS-G ~488 - ~515

Ultrasensitive

and fast kinetics.

[9]

Experimental Protocols
The following are generalized protocols for using small-molecule and genetically encoded

H2O2 probes for live-cell imaging. Optimization may be required for specific cell types and

experimental conditions.

Live-Cell Imaging with Small-Molecule Probes (e.g., PF6-
AM)
This protocol is adapted for a generic acetoxymethyl (AM) ester-containing boronate probe.

Materials:

PF6-AM (or other AM-ester probe) stock solution (e.g., 1-5 mM in DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

Cells cultured on glass-bottom dishes or coverslips

Confocal or fluorescence microscope with appropriate filter sets

Procedure:

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

Probe Loading:

Prepare a working solution of the probe (e.g., 1-5 µM PF6-AM) in pre-warmed imaging

medium or DPBS.[19]

Remove the culture medium from the cells and wash twice with the imaging medium.
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Add the probe-containing medium to the cells and incubate for 20-30 minutes at 37°C and

5% CO2.[19]

Washing: After incubation, remove the probe solution and wash the cells two to three times

with pre-warmed imaging medium to remove any excess, unloaded probe.

Stimulation (Optional): If investigating H2O2 production in response to a stimulus, add the

compound of interest to the cells. Include appropriate vehicle controls.

Imaging:

Place the cells on the microscope stage, ensuring the environment is maintained at 37°C

and 5% CO2.

Excite the probe at its specified wavelength (e.g., 488 nm for PF6-AM) and collect the

emission at the appropriate wavelength (e.g., 500-550 nm).

Acquire images at desired time points to monitor changes in fluorescence intensity.

Live-Cell Imaging with Genetically Encoded Probes (e.g.,
HyPer)
This protocol outlines the general steps for using a plasmid-based genetically encoded H2O2

sensor.

Materials:

Plasmid DNA encoding the HyPer sensor (or other genetically encoded probe)

Transfection reagent (e.g., Lipofectamine 3000)

Opti-MEM I Reduced Serum Medium

Complete cell culture medium

Cells cultured on glass-bottom dishes or coverslips
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Fluorescence microscope with filter sets for ratiometric imaging (e.g., excitation at ~405 nm

and ~488 nm, emission at ~510-530 nm)

Procedure:

Transfection:

Seed cells on an imaging dish to be 70-90% confluent at the time of transfection.

On the day of transfection, prepare the DNA-lipid complexes according to the

manufacturer's protocol for your chosen transfection reagent. For example, using

Lipofectamine 3000, prepare two tubes: one with plasmid DNA and P3000 reagent in Opti-

MEM, and another with Lipofectamine 3000 in Opti-MEM.[20]

Combine the contents of the two tubes, incubate to form complexes, and then add the

mixture to the cells.

Expression: Incubate the cells for 24-48 hours to allow for expression of the HyPer sensor.

Imaging:

Replace the culture medium with pre-warmed live-cell imaging medium.

Place the cells on the microscope stage.

Acquire images by sequentially exciting the cells at the two excitation wavelengths for the

ratiometric probe (e.g., 420 nm and 500 nm for HyPer) and collecting the emission at the

same wavelength (e.g., 516 nm).[7][8]

The ratio of the fluorescence intensities from the two excitation wavelengths is then

calculated to represent the level of H2O2. An increase in the 500/420 nm ratio for HyPer

indicates an increase in H2O2.[7]

Visualizing H2O2 in Cellular Signaling
H2O2 is a pivotal second messenger in a multitude of signaling pathways. The following

diagrams, rendered in DOT language, illustrate some of these key pathways and the

mechanisms of the probes used to study them.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12053705/
https://evrogen.com/protein-descriptions/HyPer-description.pdf
https://evrogen.com/products/HyPer/HyPer_Detailed_description.shtml
https://evrogen.com/protein-descriptions/HyPer-description.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Boronate-Based H2O2 Probes
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Caption: Mechanism of boronate-based probes.

Mechanism of HyPer Genetically Encoded H2O2 Sensor
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Caption: Mechanism of the HyPer H2O2 sensor.
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H2O2-Mediated MAPK/ERK Signaling Pathway
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Caption: H2O2 in the MAPK/ERK signaling cascade.[21][22][23]
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H2O2-Induced Apoptotic Signaling
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Experimental Workflow for Live-Cell H2O2 Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1643965?utm_src=pdf-body-img
https://www.benchchem.com/product/b1643965?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. researchgate.net [researchgate.net]

2. acsu.buffalo.edu [acsu.buffalo.edu]

3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for
Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular
Tools for Redox Biology [frontiersin.org]

5. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress -
PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. evrogen.com [evrogen.com]

8. Evrogen HyPer: Detailed description [evrogen.com]

9. Ultra-fast genetically encoded sensor for precise real-time monitoring of physiological and
pathophysiological peroxide dynamics - PMC [pmc.ncbi.nlm.nih.gov]

10. biorxiv.org [biorxiv.org]

11. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging -
PMC [pmc.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. pubs.rsc.org [pubs.rsc.org]

14. A genetically encoded sensor for H2O2 with expanded dynamic range - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Spatial and temporal control of mitochondrial H2O2 release in intact human cells | The
EMBO Journal [link.springer.com]

16. researchgate.net [researchgate.net]

17. suterlab.bio.purdue.edu [suterlab.bio.purdue.edu]

18. researchgate.net [researchgate.net]

19. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems -
PMC [pmc.ncbi.nlm.nih.gov]

20. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy
and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

21. Activation of mitogen-activated protein kinase by H2O2. Role in cell survival following
oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]

22. kjpp.net [kjpp.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.researchgate.net/figure/Diagram-of-the-mechanism-by-which-both-H2O2-and-Si-induce-cellular-damage-and_fig2_266628741
http://www.acsu.buffalo.edu/~apralle/publications/JACS2005.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7545953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7545953/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.580899/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2020.580899/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362166/
https://www.researchgate.net/figure/Fluorescence-imaging-of-intracellular-H2O2-production-using-fluorescence-probe-PF6-AM_fig5_268451471
https://evrogen.com/protein-descriptions/HyPer-description.pdf
https://evrogen.com/products/HyPer/HyPer_Detailed_description.shtml
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996778/
https://www.biorxiv.org/content/10.1101/2024.01.31.578117v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC8199646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8199646/
https://www.mdpi.com/1420-3049/26/11/3352
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra06620j
https://pubmed.ncbi.nlm.nih.gov/20692175/
https://pubmed.ncbi.nlm.nih.gov/20692175/
https://link.springer.com/article/10.15252/embj.2021109169
https://link.springer.com/article/10.15252/embj.2021109169
https://www.researchgate.net/publication/270759400_Red_fluorescent_genetically_encoded_indicator_for_intracellular_hydrogen_peroxide
https://suterlab.bio.purdue.edu/Publications/JoVE%202021.pdf
https://www.researchgate.net/publication/373059002_SHRIMP_Genetically_Encoded_mScarlet-derived_Red_Fluorescent_Hydrogen_Peroxide_Sensor_with_High_Brightness_and_Minimal_Photoactivation
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4096516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12053705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12053705/
https://pubmed.ncbi.nlm.nih.gov/8626753/
https://pubmed.ncbi.nlm.nih.gov/8626753/
https://www.kjpp.net/journal/download_pdf.php?spage=339&volume=8&number=6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS
Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Cell-Permeable H2O2 Probes for
Live Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1643965#cell-permeable-h2o2-probes-for-live-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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